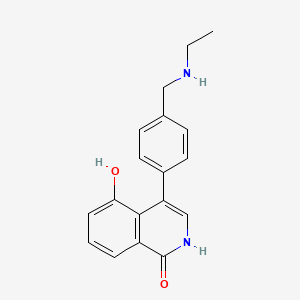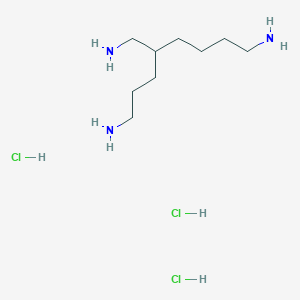
4-(Aminomethyl)-9-methoxy-7H-furo(3,2-g)(1)benzopyran-7-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aminomethyl)-9-methoxyfuro[3,2-g]chromen-7-one is a complex organic compound belonging to the class of furochromenones. This compound is characterized by a fused furan and chromenone ring system, with an aminomethyl group at the 4-position and a methoxy group at the 9-position. It has a molecular formula of C₁₃H₁₁NO₄ and a molecular weight of 245.23 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-9-methoxyfuro[3,2-g]chromen-7-one typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability, which are essential for commercial applications .
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-9-methoxyfuro[3,2-g]chromen-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
4-(Aminomethyl)-9-methoxyfuro[3,2-g]chromen-7-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(aminomethyl)-9-methoxyfuro[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like monoamine oxidase B (MAO B) and cholinesterases, which are implicated in neurodegenerative diseases. The compound’s structure allows it to bind to these enzymes, blocking their activity and potentially alleviating symptoms of diseases like Alzheimer’s .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furochromenones and coumarin derivatives, such as:
- 4-(aminomethyl)-7-benzyloxy-2H-chromen-2-one
- 3-(aminomethyl)-2,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one
Uniqueness
What sets 4-(aminomethyl)-9-methoxyfuro[3,2-g]chromen-7-one apart is its unique combination of functional groups and its specific biological activities. The presence of both the aminomethyl and methoxy groups enhances its reactivity and potential therapeutic applications, making it a valuable compound for further research and development .
Properties
CAS No. |
78827-47-1 |
|---|---|
Molecular Formula |
C13H12ClNO4 |
Molecular Weight |
281.69 g/mol |
IUPAC Name |
4-(aminomethyl)-9-methoxyfuro[3,2-g]chromen-7-one;hydrochloride |
InChI |
InChI=1S/C13H11NO4.ClH/c1-16-13-11-8(4-5-17-11)9(6-14)7-2-3-10(15)18-12(7)13;/h2-5H,6,14H2,1H3;1H |
InChI Key |
XUHSZSWVNLLGOL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C3=C1OC=C3)CN)C=CC(=O)O2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Chloro-2-(((4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B11838868.png)
![7-(3,4-Dimethoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B11838878.png)
![1-{2-[1-(1-Hydroxynaphthalen-2-yl)ethyl]phenyl}ethan-1-one](/img/structure/B11838881.png)


![6-Phenoxy-2-[(propan-2-yl)amino]quinazolin-7(1H)-one](/img/structure/B11838907.png)
![3-chloro-6-methylisoindolo[2,1-a]quinazolin-5(6H)-one](/img/structure/B11838922.png)




![tert-Butyl 1-methyl-5-oxo-1,4,8-triazaspiro[5.5]undecane-8-carboxylate](/img/structure/B11838957.png)
